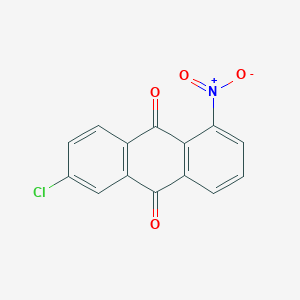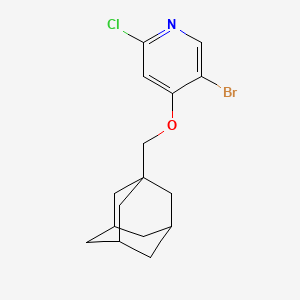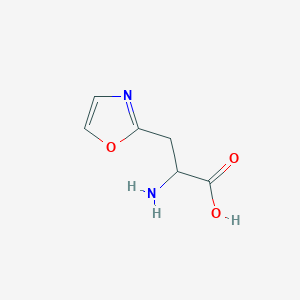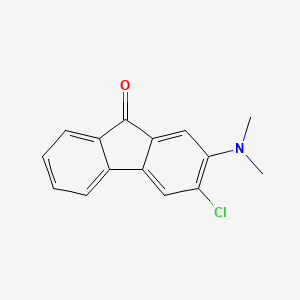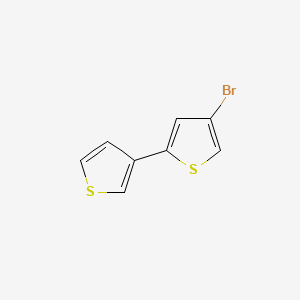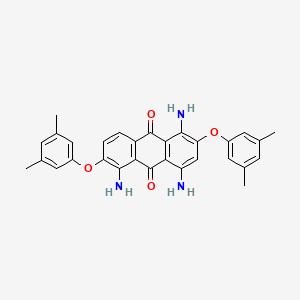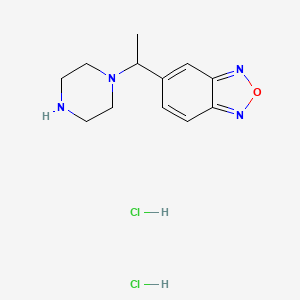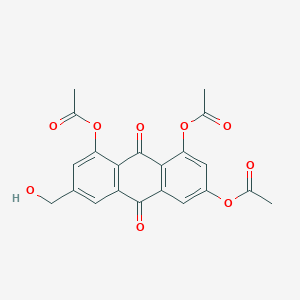
6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxymethyl, dioxo, and triacetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Oxidation to Form Dioxo Groups:
Acetylation to Form Triacetate Groups: The final step involves acetylation, where acetic anhydride is used to introduce the triacetate groups under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The hydroxymethyl and triacetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include various hydroxylated, acetylated, and substituted derivatives of the original compound, which can have different physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthraquinone: A simpler analog with similar dioxo groups but lacking the hydroxymethyl and triacetate groups.
1,8-Dihydroxyanthraquinone: Contains hydroxyl groups instead of hydroxymethyl and triacetate groups.
6-Hydroxymethyl-9,10-anthraquinone: Similar structure but without the triacetate groups.
Uniqueness
6-(Hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate is unique due to the presence of multiple functional groups that provide diverse reactivity and potential applications. Its combination of hydroxymethyl, dioxo, and triacetate groups makes it a versatile compound for various chemical transformations and research applications.
Eigenschaften
CAS-Nummer |
195454-66-1 |
|---|---|
Molekularformel |
C21H16O9 |
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
[4,5-diacetyloxy-7-(hydroxymethyl)-9,10-dioxoanthracen-2-yl] acetate |
InChI |
InChI=1S/C21H16O9/c1-9(23)28-13-6-15-19(17(7-13)30-11(3)25)21(27)18-14(20(15)26)4-12(8-22)5-16(18)29-10(2)24/h4-7,22H,8H2,1-3H3 |
InChI-Schlüssel |
SYQGRHRKPTYIAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-](/img/structure/B13144008.png)
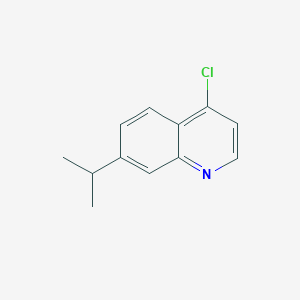
![5-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13144012.png)
